molecular formula C10H12N2O B1280347 4-(3-Aminophenyl)pyrrolidin-2-one CAS No. 725233-29-4

4-(3-Aminophenyl)pyrrolidin-2-one

Cat. No. B1280347
M. Wt: 176.21 g/mol
InChI Key: ZZPPSRMRIPWGTL-UHFFFAOYSA-N
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Description

The compound 4-(3-Aminophenyl)pyrrolidin-2-one is a heterocyclic molecule that contains both a pyrrolidinone ring and an aminophenyl group. While the specific compound is not directly studied in the provided papers, related structures have been synthesized and analyzed, which can give insights into the chemical behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and one-pot procedures. For instance, a one-pot procedure has been developed for the preparation of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides . This method involves the treatment of pyridine-3-carbonitrile with lithium 2,2,6,6-tetramethylpiperidide to generate 4-lithiopyridine-3-carbonitrile, which is then reacted with aromatic tertiary amides. Although the yield is moderate, this method provides a pathway to synthesize complex heterocyclic structures that could be related to 4-(3-Aminophenyl)pyrrolidin-2-one.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often determined using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, was determined from single crystal X-ray diffraction data . This technique allows for the precise determination of molecular geometry, which is crucial for understanding the chemical reactivity and interactions of the compound.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be inferred from studies on similar molecules. For instance, the reaction of lithiopyridinecarbonitriles with aromatic tertiary amides offers a synthetic method for heterocyclic derivatives carrying an amino group at the 1-position . This suggests that the aminophenyl group in 4-(3-Aminophenyl)pyrrolidin-2-one could potentially undergo similar reactions, leading to a variety of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be studied using various spectroscopic methods. The experimental and theoretical studies on the structure and spectroscopic properties of (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one, a compound structurally related to 4-(3-Aminophenyl)pyrrolidin-2-one, involved elemental analysis, FT-IR, NMR, MS, and XRD . These techniques provide detailed information on the vibrational frequencies, chemical shifts, and molecular geometry, which are essential for understanding the behavior of the compound under different conditions.

Scientific Research Applications

Synthesis and Characterization

4-(3-Aminophenyl)pyrrolidin-2-one and its derivatives are extensively utilized as intermediates in synthesizing various biologically active compounds. For instance, 4-Aminobutanenitrile, a derivative, is significant in synthesizing neurological disorder therapeutics, including those for Parkinson’s and Alzheimer’s diseases. It also serves as an industrial precursor to pyrroline and pyrrolidine (Capon et al., 2020). Additionally, the crystal structure of related compounds indicates potential applications in the pharmaceutical industry due to their antifungal and antibacterial properties (Thinagar et al., 2000).

Biological Activity and Drug Development

Compounds containing the 4-(3-Aminophenyl)pyrrolidin-2-one structure are crucial in developing drugs with significant biological activities. For example, the compound MGCD0103, a histone deacetylase inhibitor, has demonstrated substantial antitumor activity and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008). Another study revealed that 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones showed potent cytotoxic activity against cancer cell lines, indicating potential as antitumor agents (Huang et al., 2013).

Molecular and Structural Insights

The synthesis and crystal structure studies of various derivatives provide deep insights into molecular conformation and stability, which are crucial for pharmaceutical applications. For instance, research on 4-(pyrrolidine-2,5‑dione‑1-yl)phenol helped in understanding its molecular structure, anti-inflammatory activity, and potential as an anticancer agent (Zulfiqar et al., 2021).

Chemical Properties and Reactivity

Detailed studies on the chemical properties and reactivity of compounds with the 4-(3-Aminophenyl)pyrrolidin-2-one structure contribute to the field of organic chemistry and drug design. For instance, the synthesis and evaluation of antioxidant activity of 3-pyrroline-2-ones provided experimental and theoretical insights, indicating the potential of these compounds as radical scavengers in physiological environments (Nguyen et al., 2022).

Future Directions

The future directions for “4-(3-Aminophenyl)pyrrolidin-2-one” could involve further exploration of its biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could also be an area of interest .

properties

IUPAC Name

4-(3-aminophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPPSRMRIPWGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458662
Record name 4-(3-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)pyrrolidin-2-one

CAS RN

725233-29-4
Record name 4-(3-aminophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Altenbach, A Khilevich, T Kolasa… - Journal of medicinal …, 2004 - ACS Publications
Structure−activity studies were performed on the α 1A -adrenoceptor (AR) selective agonist N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide (4). …
Number of citations: 12 pubs.acs.org

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